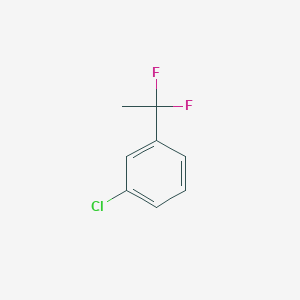![molecular formula C8H5N3O4 B1390748 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 1150618-15-7](/img/structure/B1390748.png)
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Vue d'ensemble
Description
“5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H5N3O4 . It has a molecular weight of 207.14 g/mol . The IUPAC name for this compound is 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, has been reported in the literature . The synthesis involves a ring cleavage methodology reaction for the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” can be represented by the canonical SMILES string: C1=C2C=C(NC2=NC=C1N+[O-])C(=O)O .Chemical Reactions Analysis
While specific chemical reactions involving “5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” are not detailed in the search results, it’s worth noting that 1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 112 Ų, a heavy atom count of 15, and a complexity of 290 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 .Applications De Recherche Scientifique
Cancer Therapy
5-Nitro-1H-pyrrolo[2,3-b]pyridine is used as a reagent in the synthesis of Cdc7 kinase inhibitors , which are being explored as a novel approach to cancer therapy. These inhibitors target a specific kinase involved in DNA replication and are considered potential therapeutic agents against various cancers .
Anticancer Agents
This compound also serves as an intermediate in the synthesis of 4-anilinoquinazolines , which are potential anticancer agents. These compounds have shown promise in inhibiting the growth of cancer cells .
Nervous and Immune Systems Diseases
Pyrrolo[3,4-c]pyridines, a related class of compounds, have been found to treat diseases related to the nervous and immune systems. While not directly mentioned for 5-Nitro-1H-pyrrolo[2,3-b]pyridine, it’s possible that similar activities could be explored given the structural similarities .
Antidiabetic Activity
The same class of compounds has also been investigated for their antidiabetic properties. This suggests potential research avenues for 5-Nitro-1H-pyrrolo[2,3-b]pyridine in diabetes treatment or management .
Antimycobacterial and Antiviral Activities
Pyrrolo[3,4-c]pyridines exhibit antimycobacterial and antiviral activities. This indicates that 5-Nitro-1H-pyrrolo[2,3-b]pyridine could be researched for applications in treating bacterial infections, particularly mycobacteria, and viral infections .
FGFR Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent FGFR inhibitors . The 5-position of this compound is crucial as it can provide a hydrogen bond acceptor, which is significant for the inhibitory activity against fibroblast growth factor receptors (FGFR), important targets in cancer therapy .
Mécanisme D'action
Target of Action
The primary target of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, also known as 5-Nitro-7-azaindole-2-carboxylic acid, is the Cdc7 kinase . This kinase plays a crucial role in the initiation of DNA replication and cell cycle progression, making it an attractive target for cancer therapy .
Mode of Action
The compound interacts with its target, Cdc7 kinase, by binding to its active site . This interaction inhibits the kinase’s activity, thereby disrupting the initiation of DNA replication and cell cycle progression
Biochemical Pathways
The inhibition of Cdc7 kinase affects the DNA replication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on continuous DNA replication for their rapid proliferation . The downstream effects of this disruption can include reduced tumor growth and potentially, tumor regression .
Pharmacokinetics
The compound’s predicted properties include a melting point of 280℃, a boiling point of 3928±350 °C, and a density of 158±01 g/cm3 These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA replication and cell cycle progression . This can lead to cell cycle arrest and apoptosis in cancer cells . The compound has been used in the synthesis of potential anticancer agents, suggesting that it may have therapeutic effects in cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability Other factors such as pH and the presence of other substances in the environment could also potentially influence the compound’s action and efficacy.
Propriétés
IUPAC Name |
5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-2-4-1-5(11(14)15)3-9-7(4)10-6/h1-3H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVYATUJBANZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653968 | |
| Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150618-15-7 | |
| Record name | 5-Nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


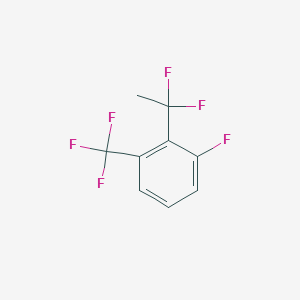
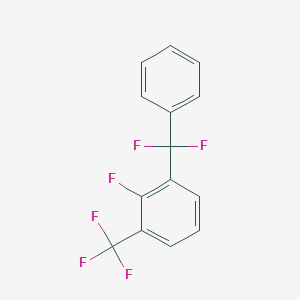
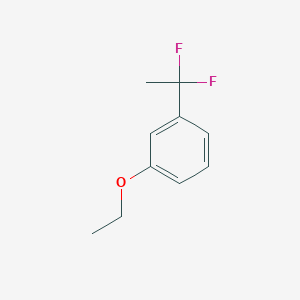
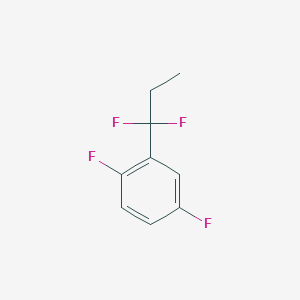


![2-[Difluoro(pyridin-2-yl)methyl]pyridine](/img/structure/B1390675.png)

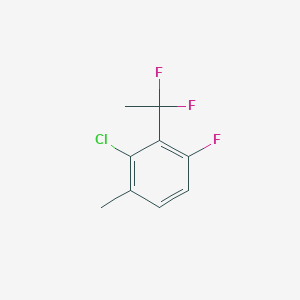
![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B1390681.png)

